molecular formula C9H10F3NO B2850420 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol CAS No. 561007-08-7

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol

Cat. No.: B2850420
CAS No.: 561007-08-7
M. Wt: 205.18
InChI Key: DKZXEFKUTNBVTE-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves the reaction of ammonia with 3-fluoropropanal. This reaction typically requires controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows:

NH3+C6H5CH2CF3CHOC6H5CH2CF3CH(OH)NH2\text{NH}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{CF}_3\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CF}_3\text{CH}(\text{OH})\text{NH}_2 NH3​+C6​H5​CH2​CF3​CHO→C6​H5​CH2​CF3​CH(OH)NH2​

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZXEFKUTNBVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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